2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-dioxoisoindolin-2-yl moiety linked to a substituted ethylamine backbone containing 1-methylindolin-5-yl and piperidin-1-yl groups. For instance, compounds like 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) are synthesized via refluxing with glacial acetic acid and N-arylmaleimides .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-5-2-6-13-29)16-27-24(31)17-30-25(32)20-7-3-4-8-21(20)26(30)33/h3-4,7-10,15,23H,2,5-6,11-14,16-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJNZCIRNRPAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with 1,3-Dioxoisoindolin-2-yl Moieties
Compounds such as 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) () share the 1,3-dioxoisoindolin-2-yl group but differ in their substituents. The target compound replaces the thiazolone and nitrophenyl groups with a piperidine-ethyl-indoline scaffold, likely altering solubility, bioavailability, and target specificity. Synthesis routes for these analogs involve condensation reactions under reflux conditions, suggesting that the target compound may require similar thermal activation or acid catalysis .
Chloroacetamide Derivatives in Agrochemicals
lists pesticidal chloroacetamides (e.g., alachlor, pretilachlor) with structural variations in their aromatic and alkyl substituents. Unlike the target compound, these agrochemicals feature chloro substituents and simpler alkyl/aryl groups (e.g., 2,6-diethylphenyl or methoxymethyl). Their primary use as herbicides contrasts with the hypothesized pharmaceutical applications of the target compound, underscoring how functional group modifications dictate biological activity .
Crystallographic Analysis Tools
The SHELX program suite () is widely employed for small-molecule crystallography, including acetamide derivatives.
Data Table: Key Structural and Functional Comparisons
Research Findings and Gaps
- Bioactivity: No direct pharmacological data are available for the target compound. However, its structural motifs (e.g., piperidine, indoline) are associated with kinase inhibition or receptor modulation in literature outside the provided evidence.
- Crystallography : SHELX-based refinement () could resolve conformational details, but experimental crystallographic data for the target compound are absent in the provided materials.
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